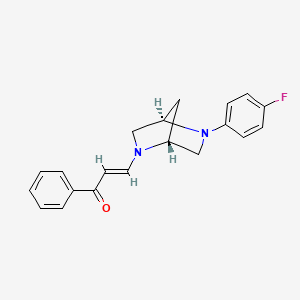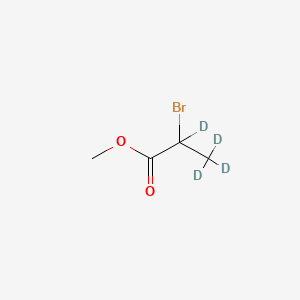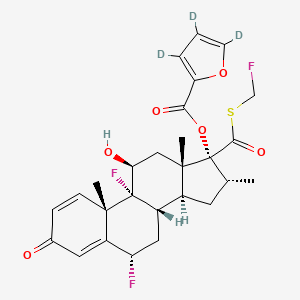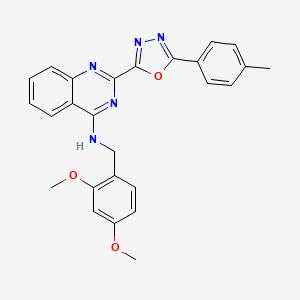
Egfr/her2-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Egfr/her2-IN-3 is a dual inhibitor targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). These receptors are part of the protein tyrosine kinase family and play crucial roles in cell signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of these receptors is often associated with various cancers, making them significant targets for cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Egfr/her2-IN-3 typically involves the construction of heterocyclic cores, which are common in dual EGFR/HER2 inhibitors. The synthetic route may include steps such as nucleophilic substitution, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and adhering to regulatory standards. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
Egfr/her2-IN-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Egfr/her2-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study dual inhibition mechanisms and to develop new synthetic methodologies.
Biology: Employed in cell signaling studies to understand the roles of EGFR and HER2 in cellular processes.
Medicine: Investigated as a potential therapeutic agent for cancers that overexpress EGFR and HER2, such as breast cancer and non-small cell lung cancer.
Industry: Utilized in the development of diagnostic tools and assays for detecting EGFR and HER2 activity .
Wirkmechanismus
Egfr/her2-IN-3 exerts its effects by inhibiting the tyrosine kinase activity of both EGFR and HER2. This inhibition blocks the downstream signaling pathways that promote cell proliferation and survival. The compound binds to the ATP-binding site of the receptors, preventing phosphorylation and subsequent activation of signaling cascades such as the PI3K/AKT and MAPK pathways .
Vergleich Mit ähnlichen Verbindungen
Egfr/her2-IN-3 is compared with other dual inhibitors such as afatinib and lapatinib. While all these compounds target both EGFR and HER2, this compound may exhibit unique binding affinities and selectivity profiles. This uniqueness can result in different therapeutic efficacies and side effect profiles .
Similar Compounds
Afatinib: A dual inhibitor of EGFR and HER2, used in the treatment of non-small cell lung cancer.
Lapatinib: Another dual inhibitor, used primarily for HER2-positive breast cancer.
Trastuzumab: A monoclonal antibody targeting HER2, often used in combination with other therapies .
Eigenschaften
Molekularformel |
C26H23N5O3 |
|---|---|
Molekulargewicht |
453.5 g/mol |
IUPAC-Name |
N-[(2,4-dimethoxyphenyl)methyl]-2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]quinazolin-4-amine |
InChI |
InChI=1S/C26H23N5O3/c1-16-8-10-17(11-9-16)25-30-31-26(34-25)24-28-21-7-5-4-6-20(21)23(29-24)27-15-18-12-13-19(32-2)14-22(18)33-3/h4-14H,15H2,1-3H3,(H,27,28,29) |
InChI-Schlüssel |
DKJFXPDCLVAOGB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)C3=NC4=CC=CC=C4C(=N3)NCC5=C(C=C(C=C5)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


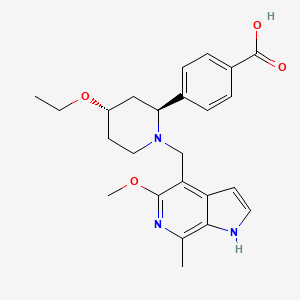
![N-[5-[[1-[6-[[2-(3-butoxyphenyl)acetyl]amino]pyridazin-3-yl]piperidin-4-yl]amino]-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B12401479.png)
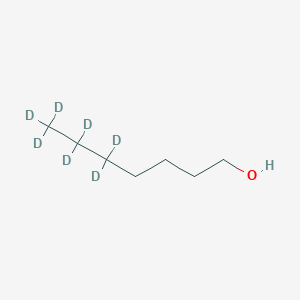
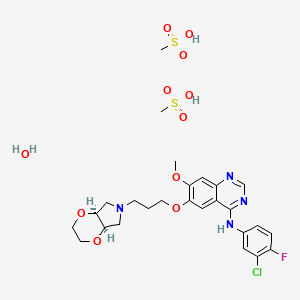
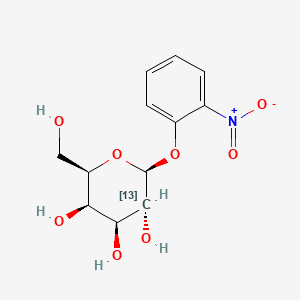
![(3S)-3-(2-benzyl-3-bromo-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl)-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B12401510.png)
![(2R,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B12401523.png)
![(4S,4aS,5aR,12aS)-4-(diethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-8-[(2S)-pyrrolidin-2-yl]-7-(trifluoromethyl)-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide](/img/structure/B12401532.png)
